N-(9-Ethyl-9H-purin-6-yl)benzamide
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Overview
Description
N-(9-Ethyl-9H-purin-6-yl)benzamide is a chemical compound with the molecular formula C14H13N5O It is a derivative of purine, a heterocyclic aromatic organic compound, and benzamide, an organic compound consisting of a benzene ring attached to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Ethyl-9H-purin-6-yl)benzamide typically involves the reaction of 9-ethyl-9H-purine-6-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(9-Ethyl-9H-purin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where nucleophiles replace the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the amide group, potentially leading to amines.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-(9-Ethyl-9H-purin-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(9-Ethyl-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(9H-purin-6-yl)benzamide: A similar compound without the ethyl group on the purine ring.
N-(9-Methyl-9H-purin-6-yl)benzamide: A derivative with a methyl group instead of an ethyl group.
Uniqueness
N-(9-Ethyl-9H-purin-6-yl)benzamide is unique due to the presence of the ethyl group on the purine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, potentially enhancing its therapeutic potential compared to similar compounds.
Properties
CAS No. |
7280-85-5 |
---|---|
Molecular Formula |
C14H13N5O |
Molecular Weight |
267.29 g/mol |
IUPAC Name |
N-(9-ethylpurin-6-yl)benzamide |
InChI |
InChI=1S/C14H13N5O/c1-2-19-9-17-11-12(15-8-16-13(11)19)18-14(20)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,15,16,18,20) |
InChI Key |
XQRVASJNAVNBEO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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